Methyl 2-chloro-4,5-difluorobenzoate
Description
Significance of Halogenated Aromatic Esters in Academic Contexts
Halogenated aromatic esters represent a class of organic compounds with significant utility in academic and industrial research, primarily as versatile building blocks for the synthesis of more complex molecules. The presence of halogen atoms on the aromatic ring profoundly influences the molecule's electronic properties, stability, and reactivity. These substituents are electron-withdrawing, which can activate the aromatic ring for certain types of reactions and influence the orientation of subsequent chemical transformations.
In the fields of medicinal chemistry and pharmaceutical development, these compounds are crucial intermediates for synthesizing active pharmaceutical ingredients (APIs). precedenceresearch.com Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. guidechem.com Chloro-substituted benzoic acids are also well-established as precursors in the synthesis of a wide range of products, including pesticides and non-steroidal anti-inflammatory drugs. mdpi.com The ester functional group provides a convenient handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification, expanding its synthetic potential. Furthermore, fluoro-substituted aromatics are sometimes considered more environmentally acceptable alternatives to certain chlorinated compounds. mdpi.com
Overview of Research Trajectories for Methyl 2-chloro-4,5-difluorobenzoate
The primary research trajectory for this compound is its application as a key intermediate in the synthesis of specialized chemicals, particularly for the pharmaceutical and agrochemical industries. chemimpex.comontosight.ai The compound itself is not typically the final product but rather a crucial precursor that undergoes further chemical modification.
Detailed research findings indicate that the parent compound, 2-chloro-4,5-difluorobenzoic acid, which can be readily obtained from the hydrolysis of the methyl ester, is a building block for a variety of bioactive molecules. Patents and chemical literature demonstrate its role as an intermediate in the synthesis of:
Protein kinase inhibitors , which are a class of drugs often used in cancer therapy. google.com
Insulin secretion enhancers , investigated for the treatment of diabetes. google.com
Anti-inflammatory and analgesic drugs . chemimpex.com
Herbicides and fungicides , contributing to the development of effective active ingredients for crop protection. chemimpex.com
The reactivity of the compound is dictated by its functional groups. The ester can be hydrolyzed to form the carboxylic acid, while the halogen atoms can be substituted or can direct further reactions on the aromatic ring. This versatility makes this compound and its parent acid valuable components in the synthetic chemist's toolbox for creating novel and complex molecules with specific biological or material properties. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-4,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXSLWFGIGSIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Methyl 2 Chloro 4,5 Difluorobenzoate and Its Precursors
Established Synthetic Pathways for Methyl 2-chloro-4,5-difluorobenzoate
The synthesis of this compound is most directly achieved through the esterification of 2-chloro-4,5-difluorobenzoic acid. This pathway is a common and efficient method for producing benzoate (B1203000) esters.
Esterification Reactions in the Synthesis of Benzoate Derivatives
Esterification is a cornerstone reaction in the synthesis of benzoate derivatives. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is widely employed. In the context of synthesizing halogenated methyl benzoates, the carboxylic acid precursor is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.
For instance, a similar compound, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, is synthesized by treating 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol and sulfuric acid. chemicalbook.com The mixture is typically heated to facilitate the reaction, often for several hours, to achieve a high yield. chemicalbook.com This method's prevalence is due to its use of readily available and inexpensive reagents. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. Subsequent dehydration yields the final ester product.
Table 1: Example of Acid-Catalyzed Esterification
| Reactants | Catalyst | Conditions | Product | Yield |
|---|
Halogenation Strategies for Aromatic Systems
The introduction of halogen substituents onto an aromatic ring is a critical step in synthesizing the precursors for this compound. Electrophilic aromatic substitution is the most common mechanism for introducing chlorine and fluorine atoms. However, direct fluorination can be too reactive and difficult to control. Therefore, alternative methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate, are often used to introduce fluorine.
For chlorination, reagents like N-chlorosuccinimide (NCS) can be used in an aprotic solvent. google.com This method offers good selectivity for the chlorination of anilines, which are common intermediates in these synthetic sequences. google.com The strategic placement of halogens often relies on the directing effects of the substituents already present on the benzene (B151609) ring.
Multi-Step Functional Group Transformations
The synthesis of highly substituted benzoates like this compound often requires a multi-step sequence of functional group transformations. A common strategy begins with a simpler, commercially available fluorinated aromatic compound. This starting material undergoes a series of reactions, including nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent Sandmeyer or Schiemann reactions to introduce the desired halogens.
For example, a synthetic route to a related compound, 4-chloro-2,5-difluorobenzoic acid, starts with p-fluoronitrobenzene. google.com This undergoes bromination, reduction, chlorination, diazotization, and fluorination to create the substituted benzene ring, which is then converted to the carboxylic acid via a Grignard reaction. google.com This highlights the intricate planning required to control the regiochemistry of the substitutions at each step.
Synthesis of Key Intermediates
The availability and synthesis of key intermediates, particularly the corresponding carboxylic acid, are paramount to the successful production of this compound.
Preparation of 2-Chloro-4,5-difluorobenzoic Acid
2-Chloro-4,5-difluorobenzoic acid is the immediate precursor to this compound. sigmaaldrich.comchemsrc.com One documented synthetic pathway involves a Friedel-Crafts acylation followed by a haloform reaction. In this method, 3,4-difluorochlorobenzene is reacted with chloroacetyl chloride or dichloroacetyl chloride to form a chlorinated acetophenone (B1666503) derivative. google.com This intermediate is then oxidized using a sodium hypochlorite (B82951) solution (chlorine bleach) in a haloform reaction to yield the desired 2-chloro-4,5-difluorobenzoic acid. google.com
Another approach involves the direct conversion of 2-chloro-4,5-difluorobenzoic acid to its acid chloride derivative, 2-chloro-4,5-difluorobenzoyl chloride, by reacting it with thionyl chloride. prepchem.com This acid chloride is a highly reactive intermediate that can be readily converted to the methyl ester.
Table 2: Synthesis of 2-chloro-4,5-difluorobenzoyl chloride
| Reactants | Conditions | Duration | Product |
|---|
Routes to Fluorinated Benzonitrile and Benzoic Acid Precursors
The synthesis of various fluorinated aromatic precursors often begins with simpler starting materials that undergo sequential halogenation and functional group manipulation. For example, the synthesis of 4-chloro-2,5-difluorobenzoic acid can be achieved from p-fluoronitrobenzene through a five-step process. google.com
Table 3: Multi-step Synthesis of 4-chloro-2,5-difluorobenzoic acid
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | p-Fluoronitrobenzene | Bromine, Sulfuric Acid | 3-Bromo-4-fluoronitrobenzene google.com |
| 2 | 3-Bromo-4-fluoronitrobenzene | Nickel powder (catalyst), Hydrogen | 3-Bromo-4-fluoroaniline google.com |
| 3 | 3-Bromo-4-fluoroaniline | N-chlorosuccinimide (NCS) | 3-Bromo-6-chloro-4-fluoroaniline google.com |
| 4 | 3-Bromo-6-chloro-4-fluoroaniline | Sodium nitrite, Fluoroboric acid | 4-Chloro-2,5-difluorobromobenzene google.com |
Furthermore, benzonitriles can serve as precursors to benzoic acids. Benzonitriles can be synthesized from the corresponding amides by dehydration. youtube.com Subsequently, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. youtube.comprepchem.com This provides an alternative route to the key benzoic acid intermediates required for the final esterification step.
Nitration and Reduction Sequences in Aromatic Synthesis
Nitration, a classic electrophilic aromatic substitution (EAS) reaction, serves as a critical step in the synthesis of many complex aromatic compounds. It introduces a nitro (NO₂) group onto the aromatic ring, which can then be readily converted into other functional groups, most notably an amino (NH₂) group via reduction. youtube.com This two-step sequence is a powerful tool for installing nitrogen-containing substituents in a specific location, guided by the existing substitution pattern of the ring.
The standard conditions for aromatic nitration involve treating the substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. youtube.commasterorganicchemistry.com
Following nitration, the nitro group is typically reduced to an amine. This transformation can be achieved using various reagents. Common laboratory and industrial methods include catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst, H₂/Pd-C) or the use of metals in acidic media, such as iron (Fe) in acetic acid. youtube.com
While a direct nitration/reduction sequence on 1-chloro-3,4-difluorobenzene (B1582247) to produce an aniline (B41778) precursor for 2-chloro-4,5-difluorobenzoic acid is a plausible route, related multi-step syntheses for similar compounds highlight the practical application of this strategy. For instance, the synthesis of the isomeric 4-chloro-2,5-difluorobenzoic acid has been documented starting from p-fluoronitrobenzene. google.com This process involves a sequence of bromination, reduction of the nitro group to an aniline, chlorination, and subsequent diazotization and fluorination, demonstrating the utility of nitration and reduction as foundational steps in building complex halogenated benzoic acids. google.com
The general sequence can be summarized as follows:
Nitration : An appropriately substituted aromatic precursor is treated with HNO₃/H₂SO₄ to introduce a nitro group.
Reduction : The resulting nitroaromatic compound is then subjected to reducing conditions (e.g., Fe/acetic acid or H₂/Pd-C) to convert the nitro group into an amine (aniline derivative). youtube.com This amine can then be used in subsequent reactions, such as Sandmeyer reactions, to install the desired chloro and carboxyl functionalities.
Optimization of Reaction Conditions and Process Development Considerations
The successful and efficient synthesis of fine chemicals like this compound hinges on the meticulous optimization of reaction conditions. This process aims to maximize product yield and purity while minimizing costs, reaction time, and environmental impact. acs.orgnumberanalytics.com Key variables that are typically optimized include temperature, pressure, solvent, catalyst choice, and reactant concentrations. acs.org
Common strategies for optimization include the one-variable-at-a-time (OVAT) approach, where each parameter is adjusted sequentially, and more complex statistical methods like Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables to identify interactions and optimal settings. acs.orgnumberanalytics.com
For instance, in the synthesis of the precursor 2-chloro-4,5-difluorobenzoic acid, one reported method involves the oxidation of 2'-Chloro-4',5'-difluoroacetophenone. guidechem.com The conditions for this haloform-type reaction are specified as refluxing for four hours, indicating that temperature and reaction duration were identified as critical parameters for driving the reaction to completion. guidechem.com Similarly, the synthesis of the acetophenone precursor itself from 1-chloro-3,4-difluorobenzene is conducted at an elevated temperature of 120°C for two hours, highlighting the need for thermal energy to overcome the activation barrier of the Friedel-Crafts acylation. guidechem.com
Process development also considers safety and scalability. Reactions that are manageable at the lab bench may present hazards, such as thermal runaway, when scaled up. acs.org Therefore, robust process control is essential. An example of specific process parameters can be seen in a patented process for producing a related compound, where a fluoridation step is carried out under high pressure (10–15 kg/cm ²) and at a controlled temperature (60–95°C). google.com
The following table illustrates how reaction conditions might be optimized, using a hypothetical example based on common findings in the literature for related syntheses. researchgate.net
Table 1: Illustrative Optimization of a Synthetic Step
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Catalyst A | Toluene | 80 | 65 |
| 2 | Catalyst B | Toluene | 80 | 78 |
| 3 | Catalyst B | Acetonitrile | 80 | 72 |
| 4 | Catalyst B | Toluene | 100 | 85 |
| 5 | Catalyst B | Toluene | 120 | 83 (decomposition observed) |
This iterative process of adjusting and evaluating reaction parameters is fundamental to developing a commercially viable and robust manufacturing process for this compound. acs.org
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 4,5 Difluorobenzoate
Influence of Halogen Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in Methyl 2-chloro-4,5-difluorobenzoate is significantly governed by the electronic effects of its halogen substituents—chlorine and two fluorine atoms. Halogens exert two opposing effects on the benzene (B151609) ring: the inductive effect and the resonance effect. libretexts.org The inductive effect involves the withdrawal of electron density from the ring through the sigma bond due to the high electronegativity of the halogens. quora.com Conversely, the resonance effect involves the donation of lone pair electrons from the halogens to the pi system of the aromatic ring. libretexts.org
The position of these substituents is also crucial. The chlorine atom is at the 2-position, while the fluorine atoms are at the 4- and 5-positions. This arrangement of electron-withdrawing groups enhances the electron deficiency of the aromatic ring. The cumulative deactivating effect of these three halogens makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles.
Electrophilic Aromatic Substitution Reactions of Halogenated Benzoates
Despite the deactivation of the aromatic ring by halogen substituents, electrophilic aromatic substitution (SEAr) can still occur, albeit under specific conditions. acs.org Halogens are known as ortho-, para-directing deactivators. quora.commdpi.com This is because while they withdraw electron density from the entire ring, their resonance effect, which donates electron density, is most pronounced at the ortho and para positions. This donation of electron density helps to stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions.
In this compound, the directing effects of the three halogen substituents and the methyl ester group must be considered. The methyl ester group (-COOCH₃) is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects. The directing influences are as follows:
2-Chloro group: Directs incoming electrophiles to the 3- and 6-positions.
4-Fluoro group: Directs to the 3- and 5-positions.
5-Fluoro group: Directs to the 2- and 6-positions.
1-Carbomethoxy group: Directs to the 3- and 5-positions.
Considering these combined effects, the most likely position for electrophilic attack would be the 3-position, as it is favored by the 2-chloro, 4-fluoro, and the carbomethoxy groups. The 6-position is also a possibility, being directed by the 2-chloro and 5-fluoro groups. The significant deactivation of the ring means that harsh reaction conditions, often involving a strong Lewis acid catalyst, would be necessary to facilitate electrophilic substitution. masterorganicchemistry.comwikipedia.org
Nucleophilic Aromatic Substitution Pathways
The presence of multiple electron-withdrawing halogen substituents on the aromatic ring makes this compound a suitable candidate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen atoms, which act as leaving groups. acs.org
The SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, particularly if there are strong electron-withdrawing groups at the ortho and/or para positions to the site of attack. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
In this compound, the chlorine atom at the 2-position and the fluorine atoms at the 4- and 5-positions can all potentially act as leaving groups. The rate of substitution depends on the ability of the halogen to leave and the stability of the intermediate. Fluorine is often a better leaving group than chlorine in SNAr reactions because its high electronegativity makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer complex.
The regioselectivity of nucleophilic attack is influenced by the positions of the activating groups (the halogens and the ester group). Nucleophilic attack is favored at positions that are ortho or para to strong electron-withdrawing groups. libretexts.org For instance, a nucleophile could attack the carbon at the 2-position, displacing the chloride, with the negative charge in the intermediate being stabilized by the 4- and 5-fluoro substituents and the carbomethoxy group. Similarly, attack at the 4- or 5-positions could lead to the displacement of a fluoride (B91410) ion. The precise outcome would depend on the specific nucleophile and reaction conditions used. nih.gov
Ester Group Reactivity in Complex Chemical Transformations
The methyl ester group (-COOCH₃) in this compound also participates in various chemical transformations. The reactivity of this functional group can be harnessed in multi-step synthetic sequences.
One of the most common reactions of the ester group is hydrolysis . Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. This transformation is often a key step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation.
Another important reaction is reduction . The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (2-chloro-4,5-difluorophenyl)methanol. This transformation provides a route to benzylic alcohols, which are versatile intermediates in organic synthesis.
The ester can also undergo transesterification , where the methyl group is exchanged for a different alkyl or aryl group by reacting with an alcohol in the presence of an acid or base catalyst. Furthermore, the ester can react with Grignard reagents or organolithium compounds to form tertiary alcohols.
The presence of the halogen substituents on the aromatic ring can influence the reactivity of the ester group. For example, the electron-withdrawing nature of the halogens can make the carbonyl carbon of the ester slightly more electrophilic, potentially affecting the rates of nucleophilic attack at this position.
Applications in Organic Synthesis As a Versatile Intermediate
Role as a Building Block for Advanced Organic Compounds
Methyl 2-chloro-4,5-difluorobenzoate serves as a fundamental scaffold in the creation of a wide array of advanced organic compounds. cymitquimica.com Its structure allows for a variety of chemical transformations, enabling chemists to introduce additional functional groups and build molecular complexity. The presence of both chlorine and fluorine atoms provides distinct reactivity profiles, allowing for selective reactions at different positions on the aromatic ring. This controlled reactivity is crucial for the systematic construction of target molecules with precise functionalities.
The compound is classified as an organic building block, specifically within the categories of fluorinated and chlorinated building blocks, as well as benzene (B151609) compounds and esters. bldpharm.com This classification underscores its role as a foundational component for synthesizing more elaborate structures. The strategic placement of the halogen atoms and the ester group makes it an ideal starting material for multi-step syntheses.
Precursor in the Synthesis of Fluorinated and Chlorinated Aromatic Derivatives
The presence of both fluorine and chlorine atoms on the aromatic ring of this compound makes it an excellent precursor for a diverse range of halogenated aromatic derivatives. bldpharm.com The fluorine atoms enhance the metabolic stability and alter the electronic properties of the final products, which is a desirable feature in the development of pharmaceuticals and agrochemicals.
The chlorine atom, on the other hand, can be readily displaced or can participate in various coupling reactions, providing a handle for further molecular elaboration. For instance, similar halogenated benzoates are utilized as intermediates in the synthesis of herbicides and pesticides. The ability to selectively manipulate the different halogen atoms is a key advantage in designing synthetic routes to complex fluorinated and chlorinated aromatic compounds.
The following table showcases related fluorinated and chlorinated building blocks, highlighting the diversity of structures that can be accessed from precursors like this compound.
| Compound Name | CAS Number |
| Methyl 2,4-difluorobenzoate | 106614-28-2 |
| Methyl 4-chloro-2-fluorobenzoate | 148893-72-5 |
| Methyl 5-chloro-2,4-difluorobenzoate | 1261802-94-1 |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 85953-30-6 |
| 2-Chloro-4,5-difluorobenzoic acid | 110877-64-0 |
Intermediate in the Formation of Acyl Chlorides and Related Synthons
While the direct conversion of methyl esters to acyl chlorides using common reagents like thionyl chloride can be challenging, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. reddit.comnih.gov This carboxylic acid can then be readily converted to the highly reactive acyl chloride. libretexts.org
The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is a versatile synthon that can undergo a variety of nucleophilic acyl substitution reactions to form amides, esters, and other carbonyl derivatives. This two-step process, hydrolysis followed by chlorination, provides a reliable pathway to access the acyl chloride of the 2-chloro-4,5-difluorobenzoyl moiety, which is a crucial intermediate for many complex syntheses. The reaction of an acid chloride with an alcohol, for example, is an effective method for ester synthesis. libretexts.orgyoutube.com
Contributions to Complex Molecule Construction
The unique combination of functional groups in this compound makes it a significant contributor to the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. The fluorinated benzene ring is a common motif in many bioactive compounds, and this building block provides a convenient entry point to such structures.
For example, the related compound 4-chloro-2,5-difluorobenzoic acid is a known intermediate for synthetic protein kinase inhibitors and cancer therapy drugs. google.com The synthesis of such complex molecules often involves multiple steps where the specific reactivity of each functional group on the starting material is exploited. The ability to perform selective transformations on the ester, chloro, and fluoro substituents of this compound allows for the precise and controlled assembly of intricate molecular architectures. The reduction of a similar compound, Methyl 2-chlorobenzoate, with NaBH₄ yields 2-chlorobenzyl alcohol, demonstrating a potential transformation pathway for the ester group. chemicalbook.com
Research in Medicinal Chemistry: Therapeutic Potential and Pharmacological Relevance
Development of Antifolate Compounds from Methyl 2-chloro-4,5-difluorobenzoate Analogs
Antifolates are a class of drugs that interfere with the metabolic pathways requiring folate, a B vitamin essential for the synthesis of DNA, RNA, and amino acids. These agents are crucial in the treatment of cancer and certain microbial infections due to the high demand for folate in rapidly dividing cells. mdpi.comnih.gov The core structure of many antifolates is derived from para-aminobenzoic acid (PABA).
While direct studies on antifolates synthesized from this compound are not extensively documented, the compound serves as a key precursor to substituted aminobenzoic acids, which are foundational for creating novel antifolate analogs. The synthetic pathway would typically involve the conversion of the parent acid, 2-chloro-4,5-difluorobenzoic acid, into 2-amino-4,5-difluorobenzoic acid. chemicalbook.comnih.gov This transformation, replacing the chlorine atom with an amino group, creates a fluorinated analog of anthranilic acid. This intermediate can then be incorporated into larger molecular scaffolds designed to inhibit key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR). researchgate.net The introduction of fluorine atoms on the benzoic acid ring is a strategic modification intended to enhance the binding affinity to the target enzyme or improve the metabolic profile of the resulting drug candidate.
Inhibition of Thymidylate Synthase by Fluorinated Benzoate (B1203000) Derivatives
Thymidylate synthase (TS) is a critical enzyme in the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govwikipedia.org Consequently, TS is a well-established target for cancer chemotherapy. nih.gov The inhibition of this enzyme leads to a depletion of dTMP, which in turn disrupts DNA replication and triggers cell death in rapidly proliferating cancer cells.
Benzoic acid derivatives have been explored as scaffolds for the development of novel TS inhibitors. nih.govpreprints.org For instance, research into benzoquinazoline inhibitors, which mimic the structure of folate, has shown that these compounds can be potent against human TS. nih.gov The synthesis of such complex molecules often begins with simpler, functionalized benzoic acids. This compound, through its parent acid, provides a starting point for constructing these inhibitors. The strategic placement of fluorine atoms can enhance the inhibitory activity by altering the electronic properties of the molecule and improving its interaction with the enzyme's active site. Although direct use of this specific benzoate is not prominent in published literature, its potential lies in its ability to be converted into key intermediates for more complex folate-like TS inhibitors. nih.gov
Synthesis of Quinazoline-Based Inhibitors Utilizing Related Intermediates
Quinazoline (B50416) derivatives are a significant class of compounds in medicinal chemistry, known for their broad range of biological activities, including acting as inhibitors of protein kinases like EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). nih.gov The synthesis of the quinazoline core often starts from 2-aminobenzoic acid (anthranilic acid) or its derivatives. organic-chemistry.orgresearchgate.net
This compound is a valuable intermediate for accessing the requisite 2-amino-4,5-difluorobenzoic acid precursor. chemicalbook.comnih.gov A common synthetic route involves the nucleophilic substitution of the chlorine atom at the 2-position with an amino group. This fluorinated anthranilic acid can then undergo cyclization reactions with various reagents to form the quinazoline ring system.
Plausible Synthetic Pathway to Quinazoline Core:
| Step | Reactant | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 2-chloro-4,5-difluorobenzoic acid | Ammonia or amine source | 2-amino-4,5-difluorobenzoic acid | Creation of the key anthranilic acid intermediate. |
This resulting 6,7-difluoroquinazolin-4-one scaffold can be further modified to produce a library of potent and selective kinase inhibitors. The fluorine atoms at positions 6 and 7 are known to be beneficial for the activity of many quinazoline-based drugs.
Investigation of Antiglycation Activity in Ester Derivatives
Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, aging, and neurodegenerative diseases. nih.gov Consequently, there is significant interest in identifying compounds with antiglycation properties. nih.gov
While research on the antiglycation activity of this compound specifically is limited, studies on other classes of compounds have shown that the introduction of halogen atoms can modulate biological activity. Synthetic compounds are actively being explored as potential antiglycation agents. mdpi.com The evaluation of fluorinated aromatic esters like this compound and its derivatives could be a potential area for future research. The high electronegativity of fluorine could influence the molecule's ability to interfere with the glycation process, potentially by inhibiting the formation of AGEs through antioxidant or free-radical scavenging mechanisms. nih.gov
Strategic Incorporation of Halogen Atoms in Drug Discovery
The incorporation of halogen atoms, particularly fluorine and chlorine, is a widely used strategy in modern drug design. Halogens can profoundly influence a molecule's physicochemical and pharmacological properties.
Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.
Binding Affinity: The high electronegativity of fluorine and the ability of both fluorine and chlorine to form halogen bonds can lead to stronger and more specific interactions with target proteins.
Lipophilicity and Permeability: Halogenation can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, and ability to cross cell membranes.
This compound is an exemplary building block for this strategy, offering a scaffold with multiple halogen atoms that can be carried through a synthetic sequence to impart these desirable properties to the final drug candidate.
Role in the Synthesis of Quinolone Antibacterials
Quinolones, and particularly fluoroquinolones, are a major class of synthetic broad-spectrum antibacterial agents. nih.gov Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The synthesis of the quinolone core often relies on substituted benzoic acids as starting materials. researchgate.netresearchgate.net
2-chloro-4,5-difluorobenzoic acid, the parent acid of the title methyl ester, is a documented intermediate in the preparation of potent quinolone antibacterials. google.com The synthetic process typically involves converting the benzoic acid into a more reactive form, such as an acid chloride, which is then used to build the bicyclic quinolone ring system. The specific 2-chloro-4,5-difluoro substitution pattern is crucial for elaborating the final structure of highly active antibiotics. For example, this scaffold can be used to synthesize quinolones with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. nih.gov
Key Synthetic Steps in Quinolone Synthesis:
| Starting Material | Key Transformation | Resulting Intermediate |
|---|---|---|
| 2-chloro-4,5-difluorobenzoic acid | Conversion to acid chloride, followed by reaction with a malonic ester derivative | A β-keto ester intermediate |
Exploration of Platelet ADP Receptor Inhibitors from Benzoate Derivatives
Platelet aggregation is a critical process in thrombosis, and inhibitors of adenosine (B11128) diphosphate (B83284) (ADP) receptors, particularly the P2Y12 receptor, are cornerstone antiplatelet therapies for preventing heart attacks and strokes. nih.gov While the most well-known P2Y12 inhibitors like clopidogrel (B1663587) and ticagrelor (B1683153) are not derived from simple benzoates, the search for novel antagonists with improved properties is ongoing.
Research has shown that benzoic acid derivatives can serve as scaffolds for P2Y receptor antagonists. For instance, a series of 3-amide benzoic acid derivatives were identified as potent antagonists for the related P2Y14 receptor, which is involved in inflammatory processes. nih.gov This indicates the potential of the benzoate scaffold for this class of targets. The functional groups on this compound—the ester for amide linkage and the halogen atoms for modulating potency and metabolic stability—make it a plausible starting point for the synthesis of new libraries of compounds aimed at P2Y receptors. nih.gov However, direct application of this specific compound in the development of ADP receptor inhibitors has not yet been reported.
Biochemical Applications in Cellular Studies and Assays
While "this compound" is not typically used directly in cellular or biochemical assays, its significance in medicinal chemistry lies in its role as a crucial intermediate for the synthesis of pharmacologically active molecules. The unique arrangement of its chloro and fluoro substituents on the benzene (B151609) ring provides a versatile scaffold for the development of novel therapeutic agents. The true biochemical applications are therefore observed in the downstream compounds derived from this precursor, which are then subjected to a variety of cellular and biochemical assays to determine their therapeutic potential.
The primary utility of "this compound" in a research context is as a foundational building block for constructing more complex molecules with potential therapeutic value. Its chemical structure is amenable to various organic reactions, allowing for the introduction of different functional groups to generate a library of diverse compounds. These derivatives are then screened for biological activity.
For instance, similar halogenated aromatic compounds are pivotal in the synthesis of kinase inhibitors and other targeted anticancer agents. chinayyhg.comnih.govmdpi.com Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. ed.ac.uk The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The derivatives of "this compound" can be designed to fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity.
In a typical drug discovery workflow, a series of derivatives would be synthesized from the parent compound and then subjected to a battery of in vitro assays to assess their biological activity.
| Assay Type | Purpose | Example Endpoint |
| Cell Proliferation Assays | To determine the effect of the compound on the growth of cancer cell lines. | IC50 (the concentration of a drug that is required for 50% inhibition in vitro) values are measured to quantify the potency of the compound. |
| Apoptosis Assays | To investigate whether the compound induces programmed cell death in cancer cells. | Measurement of caspase activation or changes in mitochondrial membrane potential. |
| Cell Cycle Analysis | To determine if the compound causes arrest at a specific phase of the cell cycle. | Flow cytometry is used to analyze the distribution of cells in G0/G1, S, and G2/M phases. |
| Kinase Inhibition Assays | To measure the direct inhibitory effect of the compound on the activity of a specific kinase. | Biochemical assays that measure the phosphorylation of a substrate by the target kinase in the presence of the inhibitor. |
| Western Blotting | To detect changes in the expression or phosphorylation status of key signaling proteins. | Analysis of protein levels to confirm the mechanism of action of the compound. |
Although "this compound" itself is not a screening compound, its derivatives are prime candidates for inclusion in high-throughput screening (HTS) libraries. HTS allows for the rapid testing of thousands of compounds to identify "hits" with a desired biological activity. The structural diversity that can be generated from this starting material makes its derivatives valuable assets in such screening campaigns.
The process of identifying a lead compound from an HTS campaign involves several stages, starting from a primary screen to identify active compounds, followed by secondary screens to confirm their activity and determine their potency and selectivity.
| Screening Stage | Description | Key Metrics |
| Primary Screen | Initial screen of a large compound library at a single concentration to identify "hits". | Percentage inhibition or activation. |
| Dose-Response Confirmation | Testing of the "hits" from the primary screen at multiple concentrations to confirm their activity and determine their potency. | IC50 or EC50 values. |
| Selectivity Profiling | Screening of confirmed hits against a panel of related targets to assess their selectivity. | Comparison of potency against the primary target versus off-targets. |
| Lead Optimization | Chemical modification of the most promising hits to improve their potency, selectivity, and drug-like properties. | Structure-activity relationship (SAR) studies. |
The derivatives of "this compound" are frequently evaluated in a range of biochemical assays to elucidate their mechanism of action and to quantify their interaction with their biological targets. These assays are essential for understanding how a compound exerts its therapeutic effect at a molecular level.
For compounds designed as kinase inhibitors, a common biochemical assay is the in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The data from these assays are crucial for establishing the structure-activity relationship and for guiding the lead optimization process.
| Parameter | Description | Method of Measurement |
| Enzyme Kinetics | Study of the rate of the enzymatic reaction and how it is affected by the inhibitor. | Spectrophotometric or radiometric assays to measure product formation over time. |
| Binding Affinity | Measurement of the strength of the interaction between the inhibitor and the target enzyme. | Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). |
| Mechanism of Inhibition | Determination of whether the inhibitor is competitive, non-competitive, or uncompetitive. | Analysis of enzyme kinetics data in the presence of varying concentrations of substrate and inhibitor. |
Research in Agrochemical Sciences: Contributions to Crop Protection and Environmental Studies
Intermediate for Agrochemical Synthesis, including Herbicides
Methyl 2-chloro-4,5-difluorobenzoate serves as a crucial building block in the synthesis of modern agrochemicals. Its related acid, 2-chloro-4,5-difluorobenzoic acid, is also a key precursor in creating new crop protection products. uc.ptgoogle.com The process often involves multiple steps where the core structure of the difluorobenzoate is modified to build the final, more complex active ingredient.
One of the primary applications of this intermediate is in the production of herbicides that inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO). acs.org PPO-inhibiting herbicides are known for their broad-spectrum efficacy, high biological activity, and relatively fast degradation, which helps to prevent environmental pollution. acs.org The synthesis pathway can involve reacting the intermediate with other chemical moieties to create a molecule that specifically targets the PPO enzyme in weeds, leading to rapid cell membrane damage and necrosis. acs.org
Research has shown that the inclusion of electron-withdrawing groups like fluorine and chlorine atoms on the phenyl ring of certain herbicide families is crucial for high herbicidal activity. acs.org This highlights the importance of precursors like this compound in developing effective weed control solutions. The development of such herbicides is a continuous process, with new candidates constantly being synthesized and tested to combat weed resistance and improve safety profiles. researchgate.netnih.govjst.go.jp
Environmental Impact Assessments of Agrochemical Intermediates
The environmental fate of both the final agrochemical product and its synthetic intermediates is a critical area of study. While much of the focus is on the active ingredient, understanding the potential impact of precursors like this compound is essential for a comprehensive environmental risk assessment.
Studies on related fluorinated and chlorinated benzoic acid derivatives provide insight into their potential behavior in the environment. For instance, research on the biodegradation of fluorobenzoates by soil microorganisms, such as Pseudomonas sp. B13, has shown that the position of the fluorine atom influences the degradation pathway. nih.gov While some fluorobenzoates can be completely degraded and used as a carbon source by bacteria, others may lead to the formation of dead-end metabolites. nih.gov For example, the degradation of 2-fluorobenzoate (B1215865) can result in the formation of 2-fluoro-cis,cis-muconic acid, a metabolite that resists further breakdown. nih.gov
Furthermore, toxicological assessments of various benzoic acid derivatives have been conducted to classify their potential hazards. Studies on rats have shown that oral intake of compounds like 4-chlorobenzoic acid can lead to toxic effects, primarily impacting the liver and kidneys. eco-vector.com Such research helps in establishing hazard classifications and informs safe handling and manufacturing practices for chemical intermediates. eco-vector.com The introduction of fluorine is often considered to create more environmentally acceptable alternatives to some chlorinated compounds, driving further research into their comparative environmental impact. uc.pt
Development of Fluorinated Agrochemical Compounds
The incorporation of fluorine into agrochemicals is a major strategy in modern crop protection research, and intermediates like this compound are central to this effort. researchgate.netnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity and stability of a molecule. researchgate.netnumberanalytics.comresearchgate.net
Key Advantages of Fluorination in Agrochemicals:
Enhanced Efficacy: Fluorine substitution can increase the binding affinity of a molecule to its target enzyme or receptor, leading to higher potency at lower application rates. researchgate.netnumberanalytics.com
Metabolic Stability: The carbon-fluorine bond is very stable and resistant to cleavage by metabolic enzymes in plants and pests. This can prevent the deactivation of the agrochemical, prolonging its effect. researchgate.net
Modified Physicochemical Properties: Introducing fluorine can alter properties like lipophilicity (the ability to dissolve in fats and oils) and bioavailability, which affects how the chemical is absorbed, transported, and distributed within the target organism. researchgate.netresearchgate.net
The strategic placement of fluorine atoms can fine-tune a compound's properties for optimal performance, selectivity, and a more favorable environmental profile. researchgate.netnih.gov This has led to a significant increase in the number of successful fluorine-containing agrochemicals, including herbicides, insecticides, and fungicides, over the past few decades. numberanalytics.comresearchgate.net The development of these advanced compounds relies on the availability of versatile fluorinated building blocks, underscoring the importance of intermediates like this compound in the pipeline of agrochemical innovation. researchgate.net
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.
For Methyl 2-chloro-4,5-difluorobenzoate, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (δ) and coupling patterns (J) would reveal their electronic environment and proximity to neighboring atoms.
The ¹³C NMR spectrum would complement this by identifying all unique carbon environments, including the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the effects of the halogen substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₃ | 3.8 - 4.0 | Singlet (s) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 50 - 55 |
| Aromatic-C | 110 - 140 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
In the case of this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant absorptions would include C-O stretching of the ester, C-H stretching of the methyl and aromatic groups, and the characteristic absorptions for C-Cl and C-F bonds.
Specific experimental IR spectra for this compound are not widely available in scientific literature.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | 1720 - 1740 |
| C-O Stretch (Ester) | 1200 - 1300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-F Stretch | 1000 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.
For aromatic compounds like this compound, the UV-Vis spectrum would typically show absorptions corresponding to π to π* transitions within the benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the substituents on the ring.
Detailed experimental UV-Vis spectroscopic data, including specific λmax values for this compound, are not reported in the available scientific literature.
Mass Spectrometry (MS) Techniques, including High-Resolution Approaches
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with very high accuracy, allowing for the determination of the exact molecular formula.
For this compound (C₈H₅ClF₂O₂), the exact mass is 205.9946 g/mol . uni.lu The mass spectrum would show a molecular ion peak corresponding to this mass. The fragmentation pattern observed in the mass spectrum would provide further structural information by revealing the characteristic fragments of the molecule. Theoretical predictions suggest a prominent ion at m/z 207.00189 corresponding to the protonated molecule ([M+H]⁺). uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 207.00189 |
| [M+Na]⁺ | 228.98383 |
X-ray Crystallography for Solid-State Structure Determination and Lanthanide Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. While X-ray crystallography would provide an unambiguous solid-state structure for this compound, there are no published reports of its crystal structure.
Furthermore, benzoate (B1203000) derivatives can act as ligands to form coordination complexes with metal ions, including lanthanides. The study of such complexes is an active area of research. However, there is no information available in the scientific literature regarding the synthesis or crystallographic characterization of lanthanide complexes involving this compound.
Design and Synthesis of Derivatives and Analogs of Methyl 2 Chloro 4,5 Difluorobenzoate
Synthesis and Evaluation of Isomeric Difluorobenzoates
The synthesis of isomeric difluorobenzoates is a fundamental step in understanding how the positional chemistry of the fluorine atoms influences the properties of the molecule. The synthesis of various methyl difluorobenzoate isomers, such as methyl 2,4-difluorobenzoate and methyl 3,5-difluorobenzoate, typically starts from the corresponding difluorobenzoic acids. These acids can be prepared through various synthetic routes, including oxidation and hydrolysis of precursor molecules.
For instance, 2,6-difluorobenzoic acid can be synthesized from 2,6-difluorobenzonitrile (B137791) by hydrolysis using sodium hydroxide (B78521) in an autoclave at elevated temperature and pressure. researchgate.net Similarly, 3,5-difluorobenzoic acid can be prepared from 3,5-difluorobenzaldehyde (B1330607) through an oxidation reaction. nih.gov Once the isomeric difluorobenzoic acids are obtained, they can be esterified to their corresponding methyl esters. A common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.
The evaluation of these isomers involves a comparative analysis of their spectroscopic and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the isomers based on the distinct chemical shifts and coupling constants of the aromatic protons and fluorine atoms. For example, the 1H NMR and 19F NMR spectra of methyl 2,4-difluorobenzoate will show different patterns compared to methyl 3,5-difluorobenzoate due to the different electronic environments of the nuclei in each isomer. nih.gov
A comparative table of isomeric methyl difluorobenzoates is presented below, highlighting the differences in their chemical structures and key identifiers.
Table 1: Isomeric Methyl Difluorobenzoates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
|---|---|---|---|---|
| Methyl 2,3-difluorobenzoate | 128143-02-0 | C₈H₆F₂O₂ | 172.13 | Fluorine atoms at positions 2 and 3 |
| Methyl 2,4-difluorobenzoate | 106614-28-2 | C₈H₆F₂O₂ | 172.13 | Fluorine atoms at positions 2 and 4 |
| Methyl 2,5-difluorobenzoate | 368-80-9 | C₈H₆F₂O₂ | 172.13 | Fluorine atoms at positions 2 and 5 |
| Methyl 2,6-difluorobenzoate | 13671-00-6 | C₈H₆F₂O₂ | 172.13 | Fluorine atoms at positions 2 and 6 |
| Methyl 3,4-difluorobenzoate | 369-25-5 | C₈H₆F₂O₂ | 172.13 | Fluorine atoms at positions 3 and 4 |
Exploration of Ester Derivatives and Amide Analogs
The ester and amide functionalities of methyl 2-chloro-4,5-difluorobenzoate are key targets for chemical modification to create a library of derivatives with potentially enhanced or novel properties.
Ester Derivatives: The synthesis of different ester derivatives from this compound can be achieved through transesterification. This reaction involves reacting the parent methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl 2-chloro-4,5-difluorobenzoate. The choice of alcohol can be varied to include a wide range of alkyl and aryl groups, thereby modulating the lipophilicity and steric bulk of the ester group.
Alternatively, these ester derivatives can be synthesized directly from 2-chloro-4,5-difluorobenzoic acid by reacting it with the desired alcohol under standard Fischer esterification conditions. The progress of these reactions can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final products are purified and characterized using spectroscopic methods like IR and NMR spectroscopy. nih.gov
Amide Analogs: The synthesis of amide analogs of this compound typically involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. chemsrc.com This acid is then converted to an acyl chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and can be readily reacted with a wide variety of primary and secondary amines to form the desired amide analogs. nih.govresearchgate.net This method allows for the introduction of a diverse range of substituents on the nitrogen atom of the amide group.
An alternative approach for amide synthesis is the direct amidation of the carboxylic acid using coupling reagents. These reagents activate the carboxylic acid to facilitate its reaction with an amine. This method avoids the need for the preparation of the acyl chloride and can often be performed under milder conditions. researchgate.net
The table below provides examples of potential ester and amide derivatives that could be synthesized from this compound.
Table 2: Potential Ester and Amide Derivatives of 2-chloro-4,5-difluorobenzoic acid
| Derivative Type | General Structure | R Group Examples |
|---|---|---|
| Ester | -CH₂CH₃ (Ethyl), -CH(CH₃)₂ (Isopropyl), -C₆H₅ (Phenyl) |
Lanthanide Complexes and Coordination Chemistry
The carboxylate group of 2-chloro-4,5-difluorobenzoic acid, derived from the hydrolysis of its methyl ester, can act as a ligand to coordinate with metal ions, including lanthanides. The resulting lanthanide complexes can exhibit interesting photoluminescent and magnetic properties. The synthesis of these complexes is typically carried out by reacting a lanthanide salt, such as a nitrate (B79036) or chloride, with the sodium or potassium salt of the benzoic acid derivative in a suitable solvent, often a mixture of water and an organic solvent like ethanol. ccspublishing.org.cn
The characterization of these lanthanide complexes involves a range of analytical techniques. Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the complex, revealing the coordination geometry of the lanthanide ion and the coordination modes of the ligands. Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, provide information about the coordination of the carboxylate group to the metal ion. The photoluminescence properties of the complexes, particularly those containing europium (Eu³⁺) and terbium (Tb³⁺), are of significant interest and are studied using fluorescence spectroscopy. organic-chemistry.org
The thermal stability of these complexes can be investigated using thermogravimetric analysis (TGA), which provides information about their decomposition behavior as a function of temperature. ccspublishing.org.cn
Table 3: Examples of Lanthanide Complexes with Substituted Benzoic Acids
| Lanthanide Ion | Ancillary Ligand | General Formula | Potential Properties |
|---|---|---|---|
| Eu³⁺ | 1,10-phenanthroline | [Eu(2-Cl-4,5-DFBA)₃(phen)] | Red luminescence |
| Tb³⁺ | 2,2'-bipyridine | [Tb(2-Cl-4,5-DFBA)₃(bipy)] | Green luminescence |
| Gd³⁺ | None | [Gd(2-Cl-4,5-DFBA)₃(H₂O)ₓ] | Magnetic properties |
(Note: 2-Cl-4,5-DFBA refers to the 2-chloro-4,5-difluorobenzoate ligand)
Structure-Activity Relationship (SAR) Studies of Modified Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its derivatives influence their biological activity. These studies involve systematically altering different parts of the molecule and evaluating the impact of these changes on a specific biological endpoint, such as enzyme inhibition or receptor binding.
For derivatives of this compound, SAR studies could focus on several key areas:
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring can significantly affect activity. For instance, the electron-withdrawing or electron-donating properties of the substituents can influence the electronic distribution within the molecule, which can in turn affect its interaction with a biological target. The size and lipophilicity of the substituents are also important factors.
Modification of the Ester Group: As discussed in section 9.2, altering the ester group to other esters or amides can modulate the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). These changes can also directly impact the compound's binding affinity to its target.
Isomeric Position of Fluorine Atoms: The relative positions of the fluorine atoms on the benzene (B151609) ring can have a profound effect on the molecule's conformation and electronic properties, which can lead to significant differences in biological activity among isomers.
The results of SAR studies are often used to develop quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. QSAR models can be valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective derivatives. nih.gov
The table below outlines a hypothetical SAR study for derivatives of this compound, illustrating how different structural modifications could be systematically investigated.
Table 4: Hypothetical SAR Study of this compound Derivatives
| Modification | R Group / Position | Rationale |
|---|---|---|
| Ester Modification | -CH₂CH₃, -CH(CH₃)₂, -C₆H₅ | Investigate the effect of steric bulk and lipophilicity of the ester group. |
| Amide Modification | -NHCH₃, -NHC₆H₅, -N(CH₃)₂ | Explore the impact of hydrogen bond donors/acceptors and steric hindrance at the amide nitrogen. |
| Phenyl Ring Substitution | Replace Cl with -Br, -I, -CH₃ | Evaluate the influence of different halogens and alkyl groups on activity. |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The primary route to Methyl 2-chloro-4,5-difluorobenzoate involves the esterification of its parent carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. Future research is anticipated to focus on enhancing the efficiency and sustainability of this process. This includes the exploration of novel catalysts for the esterification reaction to improve yields and reduce reaction times.
The table below outlines a potential area for improvement in the synthesis of the precursor acid, based on a patented method for a similar compound.
| Reaction Step (for a related compound) | Reagents and Conditions (for a related compound) | Potential for Improvement |
|---|---|---|
| Bromination | p-fluoronitrobenzene, sulfuric acid, potassium bromate | Direct chlorination and fluorination methods could bypass this step. |
| Reduction | Nickel powder catalyst, methanol (B129727)/ethanol (B145695) | Exploring more sustainable and recyclable catalysts. |
| Chlorination | N-chlorosuccinimide | Investigating greener chlorinating agents. |
| Diazotization and Fluorination | Sodium nitrite, fluoroboric acid | Developing safer and more efficient fluorinating agents. |
| Grignard Reaction and Carboxylation | Magnesium, carbon dioxide | Optimizing reaction conditions for higher yields. |
Exploration of New Catalytic Transformations
The presence of a chlorine atom on the aromatic ring of this compound makes it a prime candidate for a variety of catalytic cross-coupling reactions. libretexts.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant for forming new carbon-carbon bonds. libretexts.orgmdpi.comresearchgate.netnih.gov Future research will likely explore the scope of these reactions with this specific substrate, investigating the coupling with a wide range of boronic acids and other organometallic reagents to synthesize novel and complex molecules.
The development of new catalyst systems with enhanced activity and selectivity for the transformation of this compound is a key area of interest. This includes the design of ligands for palladium and other transition metals that can facilitate challenging coupling reactions, potentially at lower catalyst loadings and under milder conditions. Furthermore, the investigation of photocatalytic methods could offer green and efficient alternatives for activating the C-Cl bond for subsequent transformations.
Expansion of Applications in Diverse Chemical Fields
The utility of halogenated benzoic acids and their esters as intermediates in the synthesis of pharmaceuticals and agrochemicals is well-established. precedenceresearch.com For instance, the related 2,4-dichloro-5-fluorobenzoic acid is a key intermediate for anticancer and anti-inflammatory drugs. precedenceresearch.com Future research will undoubtedly focus on leveraging this compound as a scaffold for the discovery of new bioactive molecules. Its specific substitution pattern may lead to compounds with unique pharmacological profiles.
In the realm of agrochemicals, this compound could serve as a precursor for novel herbicides and pesticides. The presence of fluorine is known to enhance the biological activity of many agrochemicals. nih.gov
The field of materials science presents another promising frontier. Polyfluorinated aromatic compounds are precursors to fluoropolymers with desirable properties such as high thermal stability and chemical resistance. digitellinc.com Future investigations could explore the incorporation of the this compound moiety into polymer backbones or as a functional side group to create materials with tailored properties for applications in electronics, coatings, and other advanced technologies.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. nih.govnih.gov Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. numberanalytics.com This information provides insights into its reactivity in various chemical transformations, such as electrophilic and nucleophilic substitution reactions. numberanalytics.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable for predicting the biological activity and physicochemical properties of derivatives of this compound. researchgate.netnih.govnih.govnih.govresearchgate.net By developing robust QSAR models, researchers can screen virtual libraries of compounds based on this scaffold to identify promising candidates for synthesis and biological testing, thus accelerating the drug discovery process. Future work will likely involve the development of more accurate and predictive models by incorporating advanced machine learning algorithms and larger datasets.
The table below summarizes key computational approaches and their potential applications for this compound.
| Computational Method | Predicted Properties | Relevance to Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, electrostatic potential | Predicting reactivity and guiding synthetic planning. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., antibacterial, antifungal) | Virtual screening for drug discovery and agrochemical development. nih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties (e.g., solubility, vapor pressure) | Predicting environmental fate and optimizing formulation. nih.gov |
Investigation of Environmental Fate and Degradation Pathways
The widespread use of fluorinated compounds has raised concerns about their environmental persistence. nih.gov The strong carbon-fluorine bond makes many organofluorine compounds resistant to degradation. acs.org Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its environmental impact.
Future research should focus on both abiotic and biotic degradation processes. Abiotic degradation studies would investigate the potential for hydrolysis and photolysis to break down the compound in the environment. rsc.org Biotic degradation studies are needed to identify microorganisms capable of metabolizing this compound and to elucidate the enzymatic pathways involved. epa.govmdpi.comresearchgate.netnih.govnih.govoup.com The presence of both chlorine and fluorine substituents presents a unique challenge for microbial degradation. Research into the microbial breakdown of other halogenated aromatic compounds can provide a foundation for these investigations. epa.govresearchgate.netnih.govnih.gov Identifying potential degradation products and their ecotoxicity will also be a critical aspect of this research.
Q & A
Q. What are the optimal synthetic routes for preparing methyl 2-chloro-4,5-difluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 2-chloro-4,5-difluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. A two-step approach may involve halogenation of a benzoic acid precursor followed by esterification. For example, Li and Huang (1996) demonstrated nitration and halogenation steps for related difluorobenzoic acids, which can be adapted for precursor synthesis . Reaction temperature, solvent polarity, and catalyst loading (e.g., AlCl₃ for Friedel-Crafts reactions) critically impact yield and purity.
Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?
- Methodological Answer : ¹H and ¹⁹F NMR are essential for structural confirmation. The methyl ester group typically appears as a singlet near δ 3.9 ppm in ¹H NMR. Fluorine substituents at positions 4 and 5 cause distinct splitting patterns in aromatic protons due to coupling (e.g., J₃-F and J₆-F). For example, in a related benzimidazole derivative, ¹H NMR (400 MHz, MeOD) showed splitting patterns consistent with fluorine coupling (δ 7.37–6.99 ppm) . ¹³C NMR can further validate carbonyl (C=O) and quaternary carbon assignments.
Q. What challenges arise during purification of this compound, and how are they addressed?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual benzoic acid) and regioisomers. Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 5–20% EtOAc) effectively separates by-products. Recrystallization in ethanol/water mixtures may improve purity, though fluorine and chlorine substituents can reduce solubility, requiring optimization of solvent ratios .
Advanced Research Questions
Q. How do electronic effects of chloro and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophilic substitution to the less hindered position (e.g., para to substituents). Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. For example, in related difluorobenzoates, substituents reduce electron density at the ortho positions, favoring nucleophilic attack at meta positions . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can test these predictions.
Q. What mechanistic insights explain contradictions in reported yields for halogen-exchange reactions involving this compound?
- Methodological Answer : Discrepancies may arise from competing pathways (e.g., SNAr vs. radical mechanisms) or solvent effects. For instance, using polar aprotic solvents (DMF, DMSO) can stabilize transition states in nucleophilic aromatic substitution, improving yields. Contrastingly, protic solvents may favor side reactions (e.g., hydrolysis of the ester group). Kinetic studies under varying temperatures and reagent stoichiometries are recommended to identify rate-determining steps .
Q. How can this compound be applied in coordination chemistry, and what ligand properties are critical for metal complexation?
- Methodological Answer : The ester can be hydrolyzed to 2-chloro-4,5-difluorobenzoic acid for use as a ligand. Lanthanide complexes with similar benzoates exhibit strong coordination via carboxylate groups, as shown in studies of lanthanide-fluorobenzoate thermodynamic properties . Key factors include ligand denticity, steric hindrance from substituents, and Lewis acidity of the metal center. X-ray crystallography and IR spectroscopy (e.g., ν(C=O) shifts) validate binding modes.
Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., QM/MM) model degradation pathways. For example, ester hydrolysis rates can be predicted by calculating activation energies for acid- or base-catalyzed mechanisms. PubChem and ECHA databases provide experimental stability data for benchmarking . Accelerated aging studies (e.g., 40–80°C, pH 1–13) combined with HPLC monitoring validate computational predictions.
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how can researchers resolve these inconsistencies?
- Methodological Answer : Variations arise from solvent effects, concentration, and spectrometer calibration. For example, ¹H NMR in CDCl₃ vs. DMSO-d₆ shifts proton signals due to hydrogen bonding. Researchers should replicate conditions from literature (e.g., 400 MHz, MeOD) and use internal standards (TMS) for calibration . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency.
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
